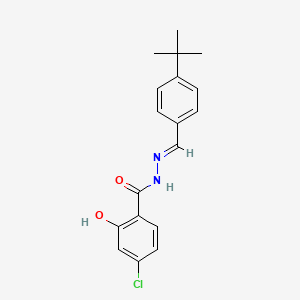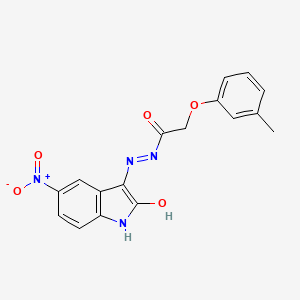
1-(2-aminophenyl)-4-(4-pyridinyl)pyridinium chloride
Vue d'ensemble
Description
1-(2-aminophenyl)-4-(4-pyridinyl)pyridinium chloride, also known as APPP, is a chemical compound that has gained significant attention in the field of scientific research. APPP is a pyridinium-based compound that is synthesized through a series of chemical reactions. This chemical compound has been studied for its potential applications in various fields, including biochemistry, pharmacology, and medicinal chemistry. In
Mécanisme D'action
1-(2-aminophenyl)-4-(4-pyridinyl)pyridinium chloride exerts its biological activity through the inhibition of NADPH oxidase and acetylcholinesterase. NADPH oxidase is an enzyme that is involved in the production of ROS in cells, which can cause oxidative damage to cellular components. By inhibiting the activity of NADPH oxidase, 1-(2-aminophenyl)-4-(4-pyridinyl)pyridinium chloride reduces the production of ROS and protects cells from oxidative damage. Acetylcholinesterase is an enzyme that is involved in the breakdown of acetylcholine in the brain. By inhibiting the activity of acetylcholinesterase, 1-(2-aminophenyl)-4-(4-pyridinyl)pyridinium chloride increases the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects
1-(2-aminophenyl)-4-(4-pyridinyl)pyridinium chloride has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that 1-(2-aminophenyl)-4-(4-pyridinyl)pyridinium chloride inhibits the activity of NADPH oxidase, which reduces the production of ROS and protects cells from oxidative damage. In addition, 1-(2-aminophenyl)-4-(4-pyridinyl)pyridinium chloride has been shown to induce apoptosis in cancer cells, which suggests that it may have potential as an anticancer agent. In vivo studies have shown that 1-(2-aminophenyl)-4-(4-pyridinyl)pyridinium chloride has anti-inflammatory properties and can reduce the severity of inflammation in animal models of inflammatory bowel disease. 1-(2-aminophenyl)-4-(4-pyridinyl)pyridinium chloride has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-aminophenyl)-4-(4-pyridinyl)pyridinium chloride has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high purity. In addition, it has been extensively studied for its biological activity and has been shown to have potential as a drug candidate for the treatment of various diseases. However, there are also some limitations to using 1-(2-aminophenyl)-4-(4-pyridinyl)pyridinium chloride in lab experiments. It is a relatively new compound, and its biological activity and toxicity profile have not been fully characterized. In addition, the mechanism of action of 1-(2-aminophenyl)-4-(4-pyridinyl)pyridinium chloride is not fully understood, which makes it difficult to design experiments to investigate its biological activity.
Orientations Futures
There are several future directions for research on 1-(2-aminophenyl)-4-(4-pyridinyl)pyridinium chloride. One area of research is to further investigate the mechanism of action of 1-(2-aminophenyl)-4-(4-pyridinyl)pyridinium chloride, particularly its ability to inhibit the activity of NADPH oxidase and acetylcholinesterase. Another area of research is to investigate the potential of 1-(2-aminophenyl)-4-(4-pyridinyl)pyridinium chloride as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. Finally, future research could investigate the toxicity profile of 1-(2-aminophenyl)-4-(4-pyridinyl)pyridinium chloride and its potential side effects, which would be important for the development of 1-(2-aminophenyl)-4-(4-pyridinyl)pyridinium chloride as a drug candidate.
Applications De Recherche Scientifique
1-(2-aminophenyl)-4-(4-pyridinyl)pyridinium chloride has been extensively studied for its potential applications in various fields of scientific research. In biochemistry, 1-(2-aminophenyl)-4-(4-pyridinyl)pyridinium chloride has been studied for its ability to inhibit the activity of nicotinamide adenine dinucleotide phosphate (NADPH) oxidase, an enzyme that is involved in the production of reactive oxygen species (ROS) in cells. 1-(2-aminophenyl)-4-(4-pyridinyl)pyridinium chloride has also been studied for its potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells.
In pharmacology, 1-(2-aminophenyl)-4-(4-pyridinyl)pyridinium chloride has been studied for its potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. 1-(2-aminophenyl)-4-(4-pyridinyl)pyridinium chloride has been shown to have anti-inflammatory properties and has been studied for its potential as a treatment for inflammatory bowel disease. In addition, 1-(2-aminophenyl)-4-(4-pyridinyl)pyridinium chloride has been studied for its potential as a treatment for Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain.
Propriétés
IUPAC Name |
2-(4-pyridin-4-ylpyridin-1-ium-1-yl)aniline;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N3.ClH/c17-15-3-1-2-4-16(15)19-11-7-14(8-12-19)13-5-9-18-10-6-13;/h1-12H,17H2;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIMYFGSVUBSICA-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)[N+]2=CC=C(C=C2)C3=CC=NC=C3.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-[4-(1,3-thiazol-4-yl)phenyl]prolinamide](/img/structure/B3855801.png)
![1-[3-(3,5-dimethylphenoxy)propyl]-1H-imidazole](/img/structure/B3855808.png)



![1-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethyl}piperidine](/img/structure/B3855841.png)


![5-[(4-methylphenyl)amino]-3-(1-piperidinyl)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B3855869.png)
![3-(4-methoxyphenyl)-N-{2-oxo-2-[2-(2-thienylmethylene)hydrazino]ethyl}acrylamide](/img/structure/B3855880.png)
![4-{2-[(benzoylamino)acetyl]carbonohydrazonoyl}benzoic acid](/img/structure/B3855884.png)
![N',N''-1,2-ethanediylidenebis[2-(4-methylphenoxy)acetohydrazide]](/img/structure/B3855887.png)
